

An In-depth Technical Guide to 2,6-Dibromo-4-nitropyridine

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Compound of Interest

Compound Name: 2,6-Dibromo-4-nitropyridine

Cat. No.: B061615

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This technical guide provides a comprehensive overview of the chemical and physical properties of **2,6-Dibromo-4-nitropyridine**, its synthesis, and its significance as a versatile building block in organic synthesis, particularly for pharmaceutical and agrochemical development.^[1]

Core Properties of 2,6-Dibromo-4-nitropyridine

2,6-Dibromo-4-nitropyridine is a valuable chemical intermediate in the synthesis of more complex organic molecules.^[1] Its reactivity, stemming from the presence of two bromine atoms and a nitro group on the pyridine ring, allows for a variety of chemical transformations. This compound is particularly noted for its use in the development of anti-cancer and antimicrobial agents.^[1]

Appearance: The compound typically appears as a pale yellow crystalline powder or a white solid.^{[1][2][3]}

Data Presentation

The key quantitative data for **2,6-Dibromo-4-nitropyridine** are summarized in the table below for easy reference.

Property	Value
CAS Number	175422-04-5[1][2][4]
Molecular Formula	C ₅ H ₂ Br ₂ N ₂ O ₂ [1][2][4]
Molecular Weight	281.89 g/mol [1][2][4]
Melting Point	121-124 °C[1]
Purity	≥ 98% (HPLC)[1]
IUPAC Name	2,6-dibromo-4-nitropyridine[4]

Experimental Protocols: Synthesis

A common method for the synthesis of **2,6-Dibromo-4-nitropyridine** involves the deoxygenation of its N-oxide precursor.[2] The following protocol is a general procedure for this transformation.[2]

Objective: To synthesize **2,6-Dibromo-4-nitropyridine** from **2,6-dibromo-4-nitropyridine N-oxide**.

Materials:

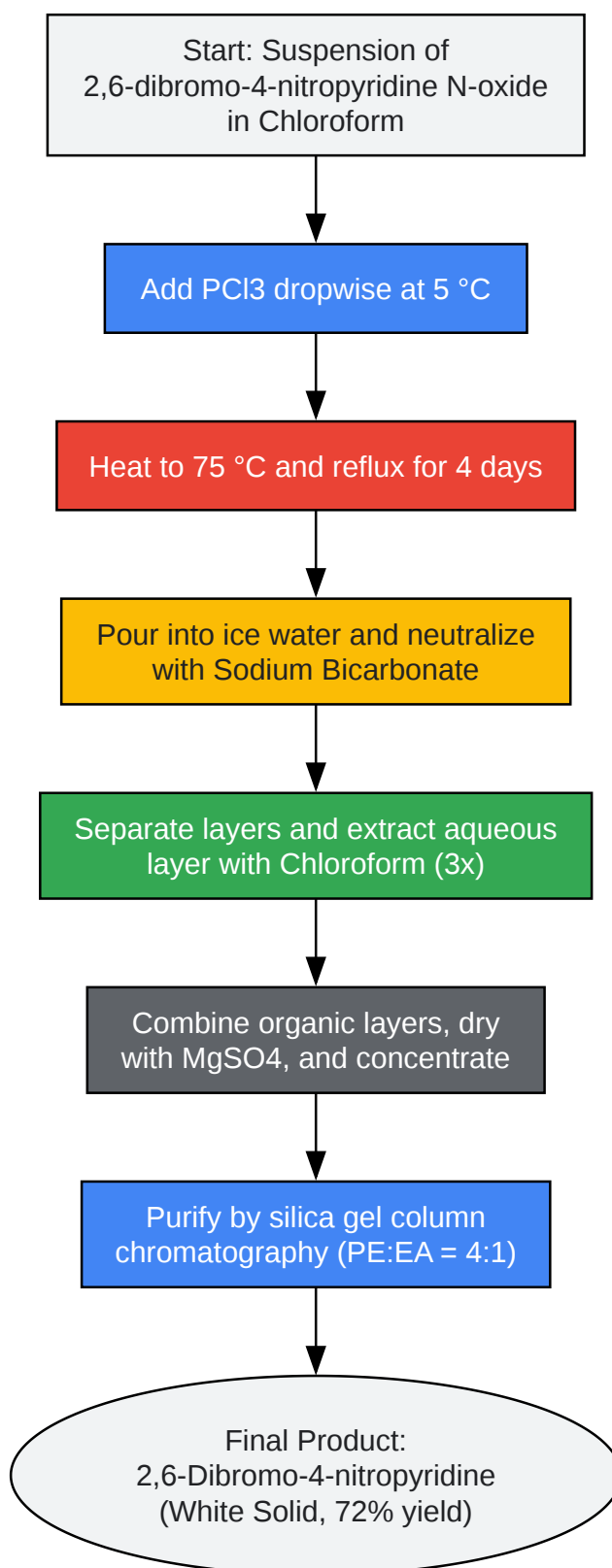
- **2,6-dibromo-4-nitropyridine N-oxide** (22.7 g, 76.2 mmol)
- Chloroform (120 mL for reaction, plus additional for extraction)
- Phosphorus trichloride (20 mL, 229 mmol)
- Ice water (600 mL)
- Sodium bicarbonate solution
- Magnesium sulfate
- Silica gel for column chromatography
- Petroleum ether and ethyl acetate (4:1 eluent)

Procedure:

- A suspension of 22.7 g (76.2 mmol) of **2,6-dibromo-4-nitropyridine** N-oxide in 120 mL of chloroform is prepared.[\[2\]](#)
- At 5 °C, 20 mL (229 mmol) of phosphorus trichloride is added slowly and dropwise to the suspension.[\[2\]](#)
- The reaction mixture is then heated to 75 °C and refluxed for 4 days.[\[2\]](#)
- After the reaction is complete, the mixture is carefully poured into 600 mL of ice water.[\[2\]](#)
- The mixture is neutralized with a sodium bicarbonate solution.[\[2\]](#)
- The organic and aqueous layers are separated.[\[2\]](#) The aqueous layer is extracted three times with 150 mL of chloroform each time.[\[2\]](#)
- The combined organic layers are dried with magnesium sulfate and then concentrated under vacuum.[\[2\]](#)
- The resulting residue is purified by silica gel column chromatography using a 4:1 mixture of petroleum ether and ethyl acetate as the eluent.[\[2\]](#)
- This process yields 15.5 g (a 72% yield) of **2,6-dibromo-4-nitropyridine** as a white solid with a melting point of 122-123 °C.[\[2\]](#)

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **2,6-Dibromo-4-nitropyridine**.



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Caption: Workflow for the synthesis of **2,6-dibromo-4-nitropyridine**.

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